molecular formula C10H12O3 B1514501 Methyl 3-ethyl-2-hydroxybenzoate CAS No. 75871-40-8

Methyl 3-ethyl-2-hydroxybenzoate

Cat. No.: B1514501
CAS No.: 75871-40-8
M. Wt: 180.2 g/mol
InChI Key: ZFUVIMZJBWFGIS-UHFFFAOYSA-N
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Description

. This compound is widely used as a preservative in the food, pharmaceutical, and cosmetic industries due to its antimicrobial properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: Methyl 3-ethyl-2-hydroxybenzoate can be synthesized through the esterification of 3-ethyl-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-hydroxybenzoic acid with ethyl chloride in the presence of an aluminum chloride catalyst.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 3-ethyl-2-hydroxybenzoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol, 3-ethyl-2-hydroxybenzyl alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Aluminum chloride (AlCl3) in chloroform.

Major Products Formed:

  • 3-ethyl-2-hydroxybenzoic acid: (from oxidation)

  • 3-ethyl-2-hydroxybenzyl alcohol: (from reduction)

  • Substituted derivatives: (from electrophilic substitution)

Mechanism of Action

Scientific Research Applications

Methyl 3-ethyl-2-hydroxybenzoate is extensively used in scientific research due to its antimicrobial properties. It is commonly employed as a preservative in food products to prevent the growth of bacteria and fungi. In the pharmaceutical industry, it is used to extend the shelf life of medications and personal care products. Additionally, it is utilized in the production of chiral derivatives for various chemical syntheses.

Comparison with Similar Compounds

  • Methylparaben (Methyl 4-hydroxybenzoate)

  • Ethylparaben (Ethyl 4-hydroxybenzoate)

  • Propylparaben (Propyl 4-hydroxybenzoate)

  • Butylparaben (Butyl 4-hydroxybenzoate)

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Properties

IUPAC Name

methyl 3-ethyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUVIMZJBWFGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20824583
Record name Methyl 3-ethyl-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20824583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75871-40-8
Record name Methyl 3-ethyl-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20824583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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